molecular formula C17H12ClNO3 B5760231 2-(4-chlorophenyl)-N-(2-oxo-2H-chromen-6-yl)acetamide

2-(4-chlorophenyl)-N-(2-oxo-2H-chromen-6-yl)acetamide

Cat. No. B5760231
M. Wt: 313.7 g/mol
InChI Key: GVDQFIQORGSTPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-N-(2-oxo-2H-chromen-6-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CPCA and is a member of the chromenone family.

Mechanism of Action

The mechanism of action of CPCA is not fully understood. However, studies have shown that CPCA can inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs). Inhibition of these enzymes can lead to anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
CPCA has been shown to have various biochemical and physiological effects. Studies have shown that CPCA can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth and proliferation of cancer cells. CPCA has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, CPCA has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using CPCA in lab experiments is its high purity and stability. CPCA can be easily synthesized and purified, which makes it suitable for various lab experiments. However, one of the limitations of using CPCA is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are various future directions for the research on CPCA. One of the future directions is to study the potential use of CPCA in the treatment of neurodegenerative disorders such as Alzheimer's disease. Another future direction is to study the potential use of CPCA as a herbicide and insecticide in agriculture. In addition, further studies are needed to fully understand the mechanism of action of CPCA and its potential applications in medicine and material science.
Conclusion:
In conclusion, 2-(4-chlorophenyl)-N-(2-oxo-2H-chromen-6-yl)acetamide is a chemical compound that has shown promising results in various scientific research fields. Its potential applications in medicine, agriculture, and material science make it a compound of significant interest. Further research is needed to fully understand the mechanism of action of CPCA and its potential applications in various fields.

Synthesis Methods

The synthesis of CPCA can be achieved by a multi-step process involving the reaction of 4-chlorobenzaldehyde with malonic acid in the presence of a base to form 4-chlorocinnamic acid. This intermediate is then reacted with 4-hydroxycoumarin in the presence of a catalyst to form CPCA.

Scientific Research Applications

CPCA has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, CPCA has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. In agriculture, CPCA has been studied for its potential use as a herbicide and insecticide. In material science, CPCA has been studied for its potential use in the development of organic light-emitting diodes (OLEDs).

properties

IUPAC Name

2-(4-chlorophenyl)-N-(2-oxochromen-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO3/c18-13-4-1-11(2-5-13)9-16(20)19-14-6-7-15-12(10-14)3-8-17(21)22-15/h1-8,10H,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVDQFIQORGSTPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=CC3=C(C=C2)OC(=O)C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822640
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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